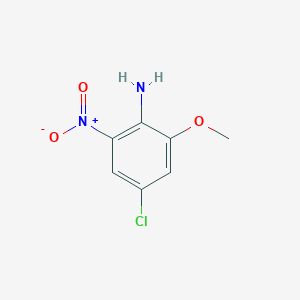

4-Chloro-2-methoxy-6-nitroaniline

Overview

Description

4-Chloro-2-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is a pale-yellow to orange solid that is used in various scientific and industrial applications. This compound is known for its unique chemical properties, which make it valuable in the fields of chemistry, biology, and materials science.

Mechanism of Action

Target of Action

4-Chloro-2-methoxy-6-nitroaniline is a type of aniline compound . Anilines are a class of organic compounds that are used as intermediates in the manufacture of dyes, pharmaceuticals, and other chemical compounds . Therefore, the primary targets of this compound are likely to be the biochemical processes involved in the synthesis of these products.

Mode of Action

It’s known that anilines generally undergo nucleophilic substitution reactions . In these reactions, an electron-rich nucleophile (the aniline) attacks an electron-poor carbon (in the case of this compound, this would be the carbon attached to the nitro group), resulting in the substitution of one group (such as a halogen) for another.

Biochemical Pathways

strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group and production of 4-amino-3-chlorophenol . This is then transformed to 6-chlorohydroxyquinol .

Pharmacokinetics

It’s known that the metabolism of a related compound, 2-methoxy-4-nitroaniline, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy 2-methoxy-4-nitroaniline in rats and mice . This suggests that this compound may also be metabolized via hydroxylation.

Result of Action

Given its use as an intermediate in the manufacture of dyes, pharmaceuticals, and other chemical compounds , it’s likely that its primary effect is to facilitate the synthesis of these products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the growth of 4-methoxy-2-nitroaniline single crystals, a process that could be analogous to some of the reactions involving this compound, was achieved by the slow evaporation method at 40 °C . This suggests that temperature could play a role in the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxy-6-nitroaniline can be synthesized through a multi-step process involving nitration, halogenation, and amination reactions One common method involves the nitration of 2-methoxyaniline to form this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reactions. The final product is purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-6-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 4-Chloro-2-methoxy-6-aminobenzene.

Reduction: 4-Chloro-2-methoxy-6-nitrosobenzene.

Substitution: 4-Methoxy-2-nitroaniline derivatives.

Scientific Research Applications

4-Chloro-2-methoxy-6-nitroaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-2-methoxy-6-nitroaniline can be compared with other similar compounds such as:

4-Chloro-2-nitroaniline: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.

2-Methoxy-4-nitroaniline: Similar structure but lacks the chloro group, affecting its chemical behavior and applications.

4-Methyl-2-nitroaniline: Contains a methyl group instead of a methoxy group, leading to variations in its chemical and physical properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Biological Activity

4-Chloro-2-methoxy-6-nitroaniline (CAS No. 859877-49-9) is an aromatic amine that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Chloro group at the 4-position

- Methoxy group at the 2-position

- Nitro group at the 6-position

This structural configuration contributes to its biological activity, particularly in inhibiting specific enzymes and affecting cellular processes.

The compound primarily exerts its biological effects through the following mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit various enzymes involved in critical biochemical pathways, including those related to cancer cell proliferation.

- Modulation of Signaling Pathways : The compound impacts cellular signaling pathways, particularly those associated with angiogenesis and tumor growth.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Inhibition of GARFTase |

| This compound | HCT-116 (colon cancer) | 12 | Inhibition of AICARFTase |

| This compound | PC-3 (prostate cancer) | 10 | Disruption of VEGF signaling |

These results highlight the compound's role in targeting the de novo purine nucleotide biosynthesis pathway, which is crucial for tumor cell proliferation.

Toxicological Studies

Toxicological assessments have revealed important safety profiles for this compound. Key findings include:

- Genotoxicity : Studies indicate that exposure to this compound may lead to mutagenic effects in bacterial systems, suggesting potential risks associated with occupational exposure.

- Reproductive Toxicity : Animal studies have shown that exposure during critical developmental windows can adversely affect offspring development.

Case Studies

Several case studies have examined the biological activity and toxicity of related compounds, providing context for understanding the implications of this compound:

- Hypersensitivity Reactions : Similar nitroanilines have been reported to induce hypersensitivity reactions in humans, necessitating caution in handling these compounds in industrial settings.

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) has classified certain anilines as potential carcinogens, raising concerns about long-term exposure risks.

Properties

IUPAC Name |

4-chloro-2-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNYHIKKJRBLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.